N-(3-chloro-4-methylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
N-(3-chloro-4-methylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0811199
InChI:
InChI=1S/C19H17ClN4O3S2/c1-12-7-8-13(9-15(12)20)21-17(26)11-28-19-24-23-18(29-19)22-16(25)10-27-14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,21,26)(H,22,23,25)
SMILES:
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3)Cl
Molecular Formula:
C19H17ClN4O3S2
Molecular Weight:
448.9 g/mol
N-(3-chloro-4-methylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
CAS No.:
Cat. No.: VC0811199
Molecular Formula: C19H17ClN4O3S2
Molecular Weight: 448.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17ClN4O3S2 |
|---|---|
| Molecular Weight | 448.9 g/mol |
| IUPAC Name | N-[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C19H17ClN4O3S2/c1-12-7-8-13(9-15(12)20)21-17(26)11-28-19-24-23-18(29-19)22-16(25)10-27-14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,21,26)(H,22,23,25) |
| Standard InChI Key | FDHGUJCYSCXYJU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator